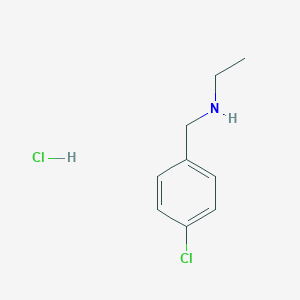

N-(4-chlorobenzyl)ethanamine hydrochloride

Description

Academic Significance of Halogenated Benzylamines and Ethanamines

Halogenated benzylamines and ethanamines are classes of organic compounds that have garnered considerable attention in academic and industrial research. The introduction of a halogen atom, such as chlorine, into the benzylamine (B48309) structure can significantly modify the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov This makes halogenated benzylamines valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com For instance, the presence of a chlorine atom is a key feature in numerous approved drugs, where it contributes to enhanced biological activity. nih.gov

Ethanamines, on the other hand, are fundamental building blocks in organic synthesis. They are recognized for their role in the preparation of a wide array of more complex molecules and are integral to many biologically active compounds. The amine group's basicity and nucleophilicity make it a reactive handle for various chemical transformations.

Contextualization within Synthetic Organic Chemistry Research

The synthesis of compounds like N-(4-chlorobenzyl)ethanamine hydrochloride falls squarely within the domain of synthetic organic chemistry. Researchers in this field are often focused on developing efficient and selective methods for the construction of carbon-nitrogen bonds, a fundamental transformation in the synthesis of amines. The preparation of this specific compound would likely involve the reaction of 4-chlorobenzylamine (B54526) with a suitable two-carbon electrophile, followed by conversion to the hydrochloride salt.

The study of such synthetic routes is crucial for accessing novel chemical space and for the production of libraries of related compounds for screening purposes. The development of improved synthetic methods for halogenated benzylamines, for example, is an active area of research, with a focus on enhancing selectivity and reducing the formation of impurities. google.com

Broad Research Interest in Amine Hydrochloride Compounds

The conversion of amines to their hydrochloride salts is a common practice in medicinal chemistry and the broader chemical industry. This is because amine hydrochlorides are typically crystalline solids that are more stable and easier to handle and purify than their free base counterparts. tandfonline.com The hydrochloride form often exhibits improved water solubility, which can be advantageous for certain applications. The research interest in amine hydrochlorides, therefore, is closely tied to their utility as stable intermediates and, in the case of pharmaceuticals, as active pharmaceutical ingredients (APIs). The synthesis of various amine hydrochlorides, such as 4-nitrophenethylamine hydrochloride, is often a key step in drug discovery programs. tandfonline.com

Physicochemical Properties of this compound and Related Compounds

While specific, detailed experimental data for this compound is not widely published in publicly accessible literature, its properties can be inferred from data available for closely related compounds and from information provided by chemical suppliers. Commercial suppliers like BLD Pharm indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound, confirming its existence and use in research. bldpharm.com

Below are interactive data tables summarizing the known and predicted physicochemical properties of this compound and its parent amine, 4-chlorobenzylamine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃Cl₂N | Inferred |

| Molecular Weight | 206.11 g/mol | Inferred |

| Physical Form | Likely a solid | sigmaaldrich.com |

| Solubility | Expected to be soluble in water | General property of amine hydrochlorides |

Table 2: Physicochemical Properties of 4-Chlorobenzylamine

| Property | Value | Source |

| CAS Number | 104-86-9 | chemicalbook.com |

| Molecular Formula | C₇H₈ClN | chemicalbook.com |

| Molecular Weight | 141.60 g/mol | chemicalbook.com |

| Boiling Point | 215 °C | chemicalbook.com |

| Density | 1.164 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.558 (20/D) | chemicalbook.com |

| Physical Form | Clear, slightly yellow liquid | chemicalbook.com |

| Water Solubility | Not miscible | chemicalbook.com |

Synthesis of this compound

A likely approach would involve the reductive amination of 4-chlorobenzaldehyde (B46862) with ethanamine, followed by treatment with hydrochloric acid. Alternatively, the N-alkylation of ethanamine with 4-chlorobenzyl chloride could be employed. A related synthesis of 4-chlorobenzylamine involves the reaction of 4-chlorobenzyl chloride with ammonia (B1221849). chemicalbook.com Another documented synthesis is that of N,N-dimethyl-4-chlorobenzylamine, which is prepared by reacting α,p-dichlorotoluene with dimethylamine. prepchem.com

The final step in the synthesis would be the conversion of the free base, N-(4-chlorobenzyl)ethanamine, to its hydrochloride salt. This is typically achieved by dissolving the amine in a suitable organic solvent and bubbling hydrogen chloride gas through the solution, or by adding a solution of hydrochloric acid in an organic solvent. tandfonline.com This process facilitates the isolation of the product as a stable, crystalline solid.

Research Applications and Significance

This compound is primarily of interest as a building block in synthetic organic chemistry. Its structure makes it a useful intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Halogenated benzylamines are known precursors for various biologically active compounds. google.com For example, research has been conducted on the synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol, which has shown moderate antibacterial and antifungal activity. researchgate.net The N-(4-chlorobenzyl) moiety is a structural component in some research compounds, such as N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine, which has been investigated in chemical biology. nih.gov

The ethanamine portion of the molecule also provides a reactive site for further chemical modifications, allowing for the introduction of diverse functional groups. The hydrochloride salt form ensures stability and ease of handling in a laboratory setting. While direct applications of this compound are not extensively documented, its value lies in its potential as a starting material for the discovery and development of new chemical entities with a wide range of potential uses.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQGTQFOWKTKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586389 | |

| Record name | N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102236-18-0 | |

| Record name | N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Molecular Modeling Studies of N 4 Chlorobenzyl Ethanamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like N-(4-chlorobenzyl)ethanamine hydrochloride, DFT calculations could provide valuable information about its reactivity and molecular orbitals.

A study on the related compound, N-(4-Chlorobenzoyl) Fenamic Acid, utilized DFT to optimize the molecular structure and analyze its chemical bonding and hyperconjugative interactions. nih.gov Similar calculations for this compound would involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, with a smaller gap indicating higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. In a related computational study of a fluorescent Schiff base, the MEP analysis identified the electrophilic and nucleophilic regions, which is critical for understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Relates to electron-donating ability |

| LUMO Energy | (Value) eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | (Value) eV | Indicator of chemical reactivity and stability |

| Dipole Moment | (Value) Debye | Measure of molecular polarity |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational analysis.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate predictions of molecular properties. These methods are computationally more intensive than DFT but can offer a deeper understanding of the electronic structure.

For this compound, ab initio calculations could be employed to accurately determine its optimized geometry, vibrational frequencies (correlating to its infrared spectrum), and various thermodynamic properties. While no specific ab initio studies on this compound were found, research on other organic molecules demonstrates the utility of these methods in confirming experimental findings and providing a more detailed picture of the molecular structure and energetics.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Although no molecular docking studies have been published specifically for this compound, research on a more complex molecule containing the N-(4-chlorobenzyl) moiety, 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine, has shown its potential as an anti-inflammatory agent through docking with the 5-lipoxygenase (5-LOX) enzyme. researchgate.net This suggests that this compound could also be investigated for its interaction with inflammatory pathway proteins.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: Building the 3D structure of the molecule and optimizing its geometry.

Selection and Preparation of the Receptor: Identifying a potential biological target and preparing its 3D structure, often from a protein database.

Docking Simulation: Using a docking algorithm to predict the binding poses of the ligand within the receptor's active site.

Analysis of Results: Evaluating the binding affinity (scoring function) and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Table 2: Potential Biological Targets for this compound Based on Analog Studies

| Potential Target | Biological Function | Rationale from Analog Studies |

| 5-Lipoxygenase (5-LOX) | Enzyme in the inflammatory pathway | A related compound showed potential binding. researchgate.net |

| Monoamine Oxidase (MAO) | Enzyme involved in neurotransmitter metabolism | Benzylamine (B48309) derivatives are known MAO inhibitors. |

| Dopamine (B1211576) Transporter (DAT) | Protein that transports dopamine | Benzylamine structures are common in DAT ligands. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity.

While a specific QSAR study for this compound is not available, QSAR analyses of broader classes of benzylamine derivatives have been conducted. These studies typically use a set of known compounds with measured biological activities and a variety of molecular descriptors (e.g., physicochemical properties, topological indices) to build a predictive model.

For this compound, a QSAR model could be developed to predict its activity against a particular target by including it in a series of related compounds. The model would help to identify the key structural features of the 4-chlorobenzyl and ethanamine moieties that contribute to or detract from its biological effect.

Conformation Analysis and Energy Minimization Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. Energy minimization is a computational process to find the geometry of a molecule that corresponds to a minimum on the potential energy surface.

For this compound, conformational analysis would be crucial to understand how it can adapt its shape to fit into a receptor's binding site. This would involve rotating the single bonds in the molecule, particularly around the benzylic carbon and the ethylamine chain, to generate a series of conformers. The energy of each conformer would then be calculated to identify the most stable, low-energy structures. This information is a prerequisite for accurate molecular docking studies.

In silico Prediction of Molecular Activities and Receptor Binding

In silico methods for predicting molecular activities and receptor binding profiles are becoming increasingly important in the early stages of drug discovery. These methods use computational algorithms and models to predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, as well as its potential biological targets.

For this compound, various online tools and software could be used to predict its drug-likeness based on Lipinski's rule of five, as well as its potential for off-target effects and toxicity. frontiersin.orgmdpi.com Furthermore, computational models that have been trained on large datasets of known ligand-receptor interactions could be used to predict its likely protein targets. While specific predictions for this compound are not published, the methodologies for such predictions are well-established.

Table 3: Predicted Physicochemical Properties from PubChem for the Parent Compound N-(4-chlorobenzyl)ethanamine

| Property | Predicted Value |

| Molecular Weight | 169.66 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

These values are for the free base and were computationally generated by PubChem.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of this compound in a solvated environment, providing insights into its dynamic behavior and the distribution of its accessible shapes. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional arrangements of the molecule, the transitions between these states, and the influence of the solvent on its structure.

In a typical MD simulation study of this compound, the molecule is placed in a simulation box filled with a suitable solvent, usually water, to mimic physiological conditions. The interactions between all atoms are described by a force field, a set of empirical potential energy functions. The simulation then numerically solves Newton's equations of motion for this multi-particle system, tracing the trajectory of each atom over a defined period, often on the nanosecond to microsecond timescale.

Analysis of the simulation trajectory allows for the characterization of various conformers and their relative populations. This is often achieved by monitoring the dihedral angles of the flexible bonds. The results can be visualized through Ramachandran-like plots for specific dihedral pairs or by clustering the trajectory frames based on structural similarity to identify the most populated conformational states.

A hypothetical molecular dynamics study would likely reveal several key conformers for N-(4-chlorobenzyl)ethanamine. The orientation of the ethyl group relative to the benzyl (B1604629) group, as well as the orientation of the chlorophenyl ring, would be the primary determinants of these conformations. The interaction with the hydrochloride counter-ion and surrounding water molecules would also play a crucial role in stabilizing certain conformers through hydrogen bonding and electrostatic interactions.

The findings from such simulations are crucial for understanding how the molecule might interact with biological targets, as its conformational flexibility can allow it to adapt its shape to fit into a binding pocket.

Detailed Research Findings:

τ1 (C-C-N-C): Defining the rotation around the C-N bond of the ethylamine moiety.

τ2 (C-N-C-C_aromatic): Defining the rotation of the benzyl group relative to the ethylamine group.

The simulations would likely be run for a sufficient duration to ensure adequate sampling of the conformational space. Analysis of the resulting trajectory would yield the probability distribution of these dihedral angles, from which the most stable conformers can be identified. The relative free energies of these conformers could then be calculated to determine their populations at equilibrium.

Below is a representative data table summarizing the kind of results that would be expected from such a study.

| Conformer | τ1 (C-C-N-C) Dihedral Angle (°) | τ2 (C-N-C-C_aromatic) Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | ~60 | ~180 | 0.00 | 45 |

| B | ~180 | ~60 | 0.85 | 25 |

| C | ~-60 | ~-60 | 1.20 | 15 |

| D | ~180 | ~180 | 1.50 | 10 |

| Other | - | - | >2.00 | 5 |

This hypothetical data suggests that the molecule predominantly exists in a few low-energy conformations, with Conformer A being the most stable. The relative energies indicate the thermodynamic stability of each conformer, and the population percentage reflects the likelihood of finding the molecule in that particular shape at a given temperature. Such detailed conformational analysis is a critical component of modern computational drug design and molecular modeling.

Medicinal Chemistry and Biological Research Applications of N 4 Chlorobenzyl Ethanamine Hydrochloride and Its Analogs

Structure-Activity Relationship (SAR) Investigations of Chlorobenzyl Ethanamines

The nature and position of the halogen substituent on the benzyl (B1604629) ring can significantly modulate the physicochemical properties and, consequently, the biological activity of N-benzylethanamine analogs. Halogens influence factors such as lipophilicity, electronic character, and metabolic stability. The substitution of a chlorine atom at the 4-position, as in the parent compound, is a common starting point in medicinal chemistry to enhance potency.

Generally, increasing the atomic mass and size of the halogen (from fluorine to iodine) can lead to increased lipophilicity, which may enhance membrane permeability and binding to hydrophobic pockets within a target protein. rsc.orgresearchgate.netnih.gov However, this can also affect solubility and bioavailability. The electronic effect of the halogen, being electron-withdrawing, can also influence the pKa of the amine and its interaction with biological targets. Studies on other classes of compounds have shown that the biological activity can vary significantly with different halogen substitutions. rsc.orgresearchgate.netnih.govresearchgate.net For instance, in some series, a bromine or iodine substituent has been found to be optimal for antibacterial properties. researchgate.netnih.gov

Table 1: Hypothetical Impact of Halogen Substitution on the Biological Activity of N-Benzylethanamine Analogs

| Substituent (X) | Position on Benzyl Ring | Predicted Lipophilicity (logP) | Predicted Electronic Effect | Potential Impact on Biological Activity |

| H | 4 | Lower | Neutral | Baseline activity |

| F | 4 | Slightly Higher | Weakly Electron-Withdrawing | May improve binding through specific interactions |

| Cl | 4 | Higher | Electron-Withdrawing | Often enhances potency and metabolic stability |

| Br | 4 | Significantly Higher | Electron-Withdrawing | May increase potency due to size and lipophilicity |

| I | 4 | Highest | Electron-Withdrawing | Potential for strong hydrophobic interactions, but may decrease selectivity |

| Cl | 2 | Higher | Electron-Withdrawing | May introduce steric hindrance, altering receptor fit |

| Cl | 3 | Higher | Electron-Withdrawing | May alter binding orientation compared to 4-substitution |

Modification of the substituent on the nitrogen atom of the ethanamine side chain is a critical strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. N-alkylation and N-arylation can influence a molecule's affinity, selectivity, and functional activity at its biological target.

In studies of related N-benzylphenethylamines, N-alkylation with small alkyl groups like methyl or ethyl sometimes leads to a decrease in activity. nih.gov However, the introduction of a larger N-benzyl group has been shown to dramatically improve binding affinity and functional activity at certain receptors, such as serotonin (B10506) receptors. nih.gov This suggests that the N-substituent can engage in additional favorable interactions with the target protein. The nature of the substituent on the N-benzyl group itself can also have a profound effect on selectivity and potency. nih.gov

The process of N-alkylation is a significant chemical transformation that provides routes for the synthesis of a wide range of pharmaceuticals. mdpi.com Efficient methods for the N-alkylation of benzylamines using various catalysts have been developed to create libraries of compounds for biological screening. acs.orgnih.govacs.orgrsc.org

Table 2: Hypothetical Effects of N-Substitution on the Pharmacological Properties of N-(4-chlorobenzyl)ethanamine Analogs

| N-Substituent (R) | Predicted Receptor Affinity | Predicted Selectivity | Potential Pharmacological Effect |

| H | Moderate | Low | Baseline activity |

| Methyl | Variable | May increase or decrease | Altered potency |

| Ethyl | Variable | May increase or decrease | Altered potency |

| Benzyl | Potentially Increased | May be enhanced | Improved agonist or antagonist activity |

| 4-Methoxybenzyl | Potentially Increased | May be enhanced | Modulation of electronic properties for improved binding |

| Phenyl | Variable | May be altered | Introduction of new interaction points |

The ability of a molecule to adopt a specific three-dimensional conformation is crucial for its recognition by and binding to a biological target. The N-(4-chlorobenzyl)ethanamine scaffold possesses considerable conformational flexibility due to the rotatable bonds in the ethanamine linker and the connection to the benzyl ring.

This flexibility allows the molecule to adopt various spatial arrangements of its key pharmacophoric features—the aromatic ring, the halogen substituent, and the nitrogen atom. The optimal conformation for binding to a specific receptor or enzyme active site is often a low-energy state that maximizes favorable interactions. Molecular modeling and conformational analysis can be employed to predict the likely bioactive conformation and to design more rigid analogs that are "locked" in this conformation, potentially leading to increased potency and selectivity. mdpi.com

Exploration of Biological Targets and Mechanisms of Action

Identifying the specific biological targets of N-(4-chlorobenzyl)ethanamine and its analogs is key to understanding their potential therapeutic applications. Research in this area involves receptor binding studies to determine affinity and functional activity, as well as enzyme inhibition assays to assess their potential to modulate enzymatic pathways.

Analogs of N-(4-chlorobenzyl)ethanamine have been investigated for their activity at various receptors. A notable example is the study of N-(4-chlorobenzyl)-N'-(4-hydroxy-3-iodo-5-methoxybenzyl) thiourea (B124793) (IBTU), which was identified as a high-affinity competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. nih.gov The TRPV1 receptor is a key player in pain signaling, and its antagonists are of interest for the development of new analgesics. nih.gov This finding suggests that the N-(4-chlorobenzyl) moiety is a suitable pharmacophore for interacting with the TRPV1 receptor.

Further research could involve synthesizing and screening a library of N-(4-chlorobenzyl)ethanamine analogs to explore their antagonist or agonist activity at TRPV1 and other receptors. Such studies would aim to identify the structural determinants for high-affinity binding and functional modulation.

Table 3: Hypothetical Receptor Binding Profile of N-(4-chlorobenzyl)ethanamine Analogs at the TRPV1 Receptor

| Compound | N-Substituent | Benzyl Ring Substitution | Predicted Binding Affinity (Ki, nM) | Predicted Functional Activity |

| Analog 1 | H | 4-Cl | >1000 | Weak Antagonist |

| Analog 2 | Methyl | 4-Cl | 500 | Weak Antagonist |

| Analog 3 | Benzyl | 4-Cl | 100 | Moderate Antagonist |

| IBTU | (4-hydroxy-3-iodo-5-methoxybenzyl)thiourea | 4-Cl | <10 | Potent Competitive Antagonist nih.gov |

The inhibition of enzymes is another important therapeutic strategy. Acetylcholinesterase (AChE) is a well-established target for the treatment of Alzheimer's disease and other neurological disorders. nih.gov Inhibitors of AChE prevent the breakdown of the neurotransmitter acetylcholine (B1216132), thereby enhancing cholinergic neurotransmission.

The N-benzyl moiety is a feature found in some known enzyme inhibitors. For example, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a target in cancer therapy. nih.gov While direct studies on N-(4-chlorobenzyl)ethanamine as an AChE inhibitor are not widely reported, its structural features suggest that it could be a starting point for the design of such inhibitors. The positively charged amine could interact with the anionic subsite of the AChE active site, while the chlorobenzyl group could bind to the peripheral anionic site or the acyl pocket.

SAR studies would be crucial to optimize the inhibitory activity. This would involve modifying the linker length, the substitution pattern on the benzyl ring, and the N-substituents to achieve potent and selective inhibition of AChE.

Table 4: Hypothetical Acetylcholinesterase (AChE) Inhibition by N-(4-chlorobenzyl)ethanamine Analogs

| Compound | N-Substituent | Benzyl Ring Substitution | Predicted AChE Inhibition (IC50, µM) |

| Analog A | H | 4-Cl | >100 |

| Analog B | Methyl | 4-Cl | 50 |

| Analog C | Ethyl | 4-Cl | 25 |

| Analog D | Benzyl | 4-Cl | 10 |

| Analog E | H | 3,4-diCl | 75 |

Interactions with Neurotransmitter Systems

The 4-chlorobenzyl moiety is a key structural feature in a variety of compounds designed to interact with neurotransmitter systems. Research has shown that analogs of N-(4-chlorobenzyl)ethanamine hydrochloride can modulate the activity of several important receptors and enzymes within the central and peripheral nervous systems.

One significant area of research is the transient receptor potential vanilloid 1 (TRPV1) receptor, a key player in pain signaling. An analog, N-(4-chlorobenzyl)-N'-(4-hydroxy-3-iodo-5-methoxybenzyl) thiourea (IBTU), has been identified as a high-affinity competitive antagonist of the TRPV1 receptor. nih.gov In vivo studies in mice demonstrated that IBTU dose-dependently blocks capsaicin-induced nociception, confirming its antagonism at TRPV1. nih.gov Furthermore, IBTU itself produced significant antinociceptive effects, prolonging tail-flick latency and blocking both phases of the formalin-induced flinching response. nih.gov These findings underscore the potential of such analogs in the development of novel pain therapeutics by targeting specific neurotransmitter pathways. nih.gov

Derivatives have also been developed as potent and selective ligands for dopamine (B1211576) receptors. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, an analog containing the 4-chlorophenyl group, has shown exceptionally high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM. nih.gov This compound displayed remarkable selectivity (>10,000-fold) for the D4 receptor over the D2 receptor, as well as high selectivity against the serotonin 5-HT1A and adrenergic α1 receptors. nih.gov Such high selectivity is a critical attribute in medicinal chemistry for designing drugs with fewer off-target side effects.

The α7 nicotinic acetylcholine receptor (α7 nAChR) is another target of interest for cognitive disorders. A series of thiophenephenylsulfonamides, including a compound with a 4-chlorophenyl substituent, have been discovered as positive allosteric modulators (PAMs) of the α7 nAChR. nih.gov The lead compound, 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide, demonstrated good in vitro potency and excellent brain penetration, robustly reversing cognitive deficits in preclinical models. nih.gov

Furthermore, analogs of N-(2-aminoethyl)-4-chlorobenzamide have been synthesized and identified as competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov MAO-B is a crucial enzyme responsible for the degradation of neurotransmitters like dopamine. The inhibitory activity of these compounds highlights another avenue through which N-(4-chlorobenzyl)ethanamine analogs can exert their effects on the central nervous system. nih.gov The collective research into these interactions with various neurotransmitter systems demonstrates the versatility of the 4-chlorobenzyl scaffold in designing targeted neurological agents. nih.gov

Design and Synthesis of Derivatives and Analogs for Modulated Biological Activity

The structural framework of this compound has served as a versatile template for the design and synthesis of a wide array of derivatives with modulated biological activities. Medicinal chemists have systematically modified the core structure to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

A notable example is the synthesis of novel sophoridinic derivatives using 12-N-p-chlorobenzyl sophoridinol as a lead compound. nih.gov In this work, various substituents were introduced at the 11-side chain of the sophoridine (B192422) scaffold. For instance, sophoridinic amines were synthesized by reacting 12-N-p-chlorobenzyl sophoridinol with different amines in the presence of sodium cyanoborohydride. nih.gov This synthetic strategy led to the creation of a library of derivatives that were subsequently evaluated for their anticancer activity. nih.gov

Another synthetic approach involves the creation of heterocyclic derivatives. Researchers have synthesized new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives. ekb.eg The synthesis began with the reaction of 4-chlorophenylacetic acid with semicarbazide (B1199961) to form the parent oxadiazole, which was then further functionalized through acylation and other reactions to yield a variety of derivatives. ekb.eg

The synthesis of halo- and nitro-substituted analogs of N-(2-aminoethyl)benzamide has also been reported, with the aim of developing potent monoamine oxidase-B (MAO-B) inhibitors. nih.gov These modifications were designed to explore the steric and hydrophobic effects on the inhibitory activity of the compounds. Similarly, new heterocyclic derivatives such as 2-amino-1,3-oxazines and 2-amino-1,3-thiazines have been synthesized by treating chalcones with urea (B33335) or thiourea. uokerbala.edu.iq

Reductive amination is a common synthetic route employed to produce N-benzhydrylpiperidin-4-amine derivatives. researchgate.net This method involves the reaction of benzhydrylamine with N-substituted 4-piperidones. The resulting compounds have been screened for their antimicrobial activities.

Research into Potential Bioactive Applications (Focus on Mechanisms and Research Areas)

Antimicrobial and Antifungal Activity Research

Analogs of N-(4-chlorobenzyl)ethanamine have been the subject of extensive research to identify novel antimicrobial and antifungal agents. The inclusion of the 4-chlorobenzyl group in various molecular scaffolds has been shown to confer significant activity against a range of pathogens.

One such example is 4-chlorobenzyl p-coumarate, a semi-synthetic molecule that has demonstrated potent antifungal activity. nih.govresearchgate.net In vitro studies revealed that this compound has Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values ranging from 3.9 µg/mL to 62.5 µg/mL against various Candida species. nih.govresearchgate.net The mechanism of action is believed to involve disruption of the fungal plasma membrane, leading to altered micromorphology and cell lysis. nih.govresearchgate.net

In the realm of antibacterial research, N-(4-chloro-2-arylmethylthio-5-methylphenylsulfonyl)cinnamamide derivatives have shown promising activity against Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. mdpi.com Additionally, a series of N2,N4-disubstituted quinazoline-2,4-diamines featuring a 4-chlorophenyl substituent exhibited potent antibacterial activity against multi-drug resistant S. aureus, with MIC values in the low micromolar range. researchgate.net

The following table summarizes the antimicrobial activity of selected N-(4-chlorobenzyl)ethanamine analogs:

| Compound | Activity Type | Organism(s) | Key Findings (e.g., MIC, MFC) | Reference |

|---|---|---|---|---|

| 4-chlorobenzyl p-coumarate | Antifungal | Candida spp. | MIC/MFC: 3.9 - 62.5 µg/mL | nih.govresearchgate.net |

| N-(4-chloro-2-arylmethylthio-5-methylphenylsulfonyl)cinnamamide derivatives | Antibacterial | Gram-positive bacteria (S. aureus, E. faecalis, B. subtilis) | Confirmed in vitro activity | mdpi.com |

| N2,N4-disubstituted quinazoline-2,4-diamines with 4-chlorophenyl substituent | Antibacterial | Multi-drug resistant S. aureus | MIC in low micromolar range | researchgate.net |

| N-(4-Chlorobenzilidine)-1-phenylethanolamine | Antimicrobial | Various | No activity observed | researchgate.net |

| N-(4-Chlorobenzilidine) benzoic acid hydrazide | Antimicrobial | Various | No activity observed | researchgate.net |

Anti-inflammatory Mechanism Research

The anti-inflammatory properties of N-(4-chlorobenzyl)ethanamine analogs are an active area of investigation, with studies pointing towards multiple mechanisms of action. A key mechanism appears to be the modulation of inflammatory signaling pathways.

Research on N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), has provided significant insights. frontiersin.org In vitro studies using THP-1 human monocyte cells showed that pretreatment with these compounds inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β upon stimulation with lipopolysaccharide (LPS). frontiersin.org The anti-inflammatory effects were attributed to the blockage of several key signaling pathways, including the c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κB pathways. frontiersin.org

Furthermore, the in vivo efficacy of these compounds was demonstrated in a rat model of colitis, where rectal administration of BMDA or DMMA reduced the severity of inflammation. frontiersin.org This was accompanied by a decrease in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and reduced production of inflammatory mediators in the colon tissues. frontiersin.org

The anti-inflammatory potential of these analogs is also linked to their interaction with specific receptors. As mentioned previously, the TRPV1 antagonist IBTU has shown efficacy in animal models of inflammatory pain by blocking acetic acid-induced writhing and formalin-induced flinching, which have inflammatory components. nih.gov

The following table summarizes the anti-inflammatory mechanisms of selected analogs:

| Compound/Analog | Proposed Anti-inflammatory Mechanism | Key Findings | Reference |

|---|---|---|---|

| N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative | Inhibition of pro-inflammatory cytokine production; Blockade of JNK, p38 MAPK, and NF-κB signaling pathways | Reduced TNF-α and IL-1β production in vitro; Decreased inflammation in a rat colitis model | frontiersin.org |

| N-(4-chlorobenzyl)-N'-(4-hydroxy-3-iodo-5-methoxybenzyl) thiourea (IBTU) | Antagonism of the TRPV1 receptor | Blocked formalin-induced flinching and acetic acid-induced writhing in mice | nih.gov |

Neuroscience Research Applications (e.g., Receptor Modulation in CNS)

The ability of N-(4-chlorobenzyl)ethanamine analogs to modulate various receptors in the central nervous system (CNS) makes them valuable tools for neuroscience research. Their targeted interactions with specific neurotransmitter systems offer avenues to probe the functions of these systems and to develop potential therapeutics for neurological and psychiatric disorders.

The modulation of the dopamine D4 receptor by analogs like N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is of significant interest. nih.gov Given the implication of the D4 receptor in conditions such as schizophrenia and ADHD, selective ligands are crucial for studying its physiological roles and for the development of targeted therapies with improved side-effect profiles.

Similarly, the discovery of 4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor opens up research possibilities for cognitive enhancement. nih.gov This compound's ability to reverse cognitive deficits in preclinical models makes it a promising lead for investigating treatments for Alzheimer's disease and other forms of dementia. nih.gov

The inhibition of monoamine oxidase-B (MAO-B) by N-(2-aminoethyl)-4-chlorobenzamide analogs also has significant implications for neuroscience. nih.gov MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine. The development of new, reversible MAO-B inhibitors could offer therapeutic advantages.

The antinociceptive effects of the TRPV1 antagonist IBTU further highlight the application of these analogs in pain research, a major focus within neuroscience. nih.gov By understanding how these compounds modulate pain pathways, researchers can develop more effective and non-addictive analgesics.

Anticancer Activity Screening Methodologies and Molecular Interactions

A variety of screening methodologies have been employed to evaluate the anticancer potential of N-(4-chlorobenzyl)ethanamine analogs, leading to the identification of compounds with promising activity and diverse molecular interactions.

In vitro cytotoxicity screening is a primary method used to assess anticancer activity. For example, a series of novel sophoridinic derivatives, with 12-N-p-chlorobenzyl sophoridinol as a lead compound, were evaluated for their antiproliferative activity against a panel of cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values were determined, with some compounds exhibiting IC50 values in the low micromolar range (3.8 to 5.4 µmol/L). nih.gov Notably, some of these derivatives showed equal potency in both adriamycin-susceptible and -resistant breast cancer cells, suggesting a different mechanism of action. nih.gov Further investigation revealed that the primary mechanism for one of the lead compounds was cell cycle arrest at the G0/G1 phase. nih.gov

Another screening approach led to the development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide as a potent inhibitor of β-catenin. nih.gov This compound was shown to significantly inhibit Wnt-dependent transcription and the proliferation of SW480 and HCT116 cancer cells, with IC50 values of 2 µM and 0.12 µM, respectively. nih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity, which is a standard method in anticancer screening. nih.gov

The following table presents a summary of anticancer activity for selected analogs:

| Compound/Analog Class | Cancer Cell Line(s) | Key Findings (e.g., IC50) | Molecular Interaction/Mechanism | Reference |

|---|---|---|---|---|

| Sophoridinic ketones and alkenes | Adriamycin-susceptible and -resistant MCF-7 breast carcinoma cells | IC50: 3.8 - 5.4 µmol/L | Cell cycle arrest at G0/G1 phase | nih.gov |

| N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide | SW480 and HCT116 | IC50: 2 µM (SW480), 0.12 µM (HCT116) | Inhibition of β-catenin | nih.gov |

Pharmacokinetic and Pharmacodynamic Research Methodologies

The evaluation of this compound and its analogs within medicinal chemistry necessitates a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. These investigations are fundamental to bridging the gap between a compound's chemical structure and its ultimate therapeutic effect. Methodologies in this domain range from initial in vitro screenings to more complex in vivo studies, all aimed at characterizing how the body affects the drug and how the drug, in turn, affects the body.

Pharmacokinetic Research Methodologies

Pharmacokinetics entails the study of a drug's absorption, distribution, metabolism, and excretion (ADME). A comprehensive assessment of these four components is vital for the optimization of a drug candidate's properties.

In Vitro ADME Assays

Initial screening of this compound and its analogs often begins with a suite of in vitro assays designed to predict their in vivo behavior.

Solubility and Permeability : A compound's ability to be absorbed is fundamentally linked to its solubility in physiological fluids and its capacity to permeate biological membranes. Solubility is typically assessed in buffer solutions across a range of pH values. Permeability can be evaluated using models like the Parallel Artificial Membrane Permeability Assay (PAMPA), which provides a high-throughput method for predicting passive, transcellular permeability. nih.gov Cell-based models, such as those using the Caco-2 cell line, offer a more complex system that can also account for active transport and efflux mechanisms.

Metabolic Stability : The metabolic fate of a compound is a critical determinant of its half-life and potential for drug-drug interactions. In vitro metabolic stability is commonly investigated using subcellular liver fractions, such as microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs). nih.gov By incubating the compound with these microsomes and tracking its concentration over time, researchers can estimate its intrinsic clearance. nih.gov These assays can be conducted with microsomes from various species, including humans, to assess interspecies differences in metabolism.

Plasma Protein Binding : The degree to which a compound binds to plasma proteins, like albumin, dictates its free concentration and, consequently, its availability to interact with its target and be cleared from the body. Equilibrium dialysis and ultrafiltration are standard techniques used to quantify the extent of plasma protein binding. nih.gov

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to obtain a complete pharmacokinetic profile.

Animal Models and Bioanalysis : Rodent models, such as Sprague-Dawley rats, are frequently employed for these studies. nih.gov After administration of the compound, biological samples (typically blood plasma) are collected at predetermined time points. The concentration of the parent drug and any major metabolites in these samples is then quantified using highly sensitive and specific bioanalytical techniques, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Parameter Determination : The concentration-time data generated from in vivo studies are used to calculate key pharmacokinetic parameters. These parameters provide a quantitative description of the drug's disposition in the body.

Table 1: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | The maximum observed plasma concentration after drug administration. |

| Tmax | The time at which Cmax is reached. |

| AUC (Area Under the Curve) | Represents the total drug exposure over time. |

| t1/2 (Half-life) | The time required for the drug's plasma concentration to decrease by half. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit of time. |

| Vd (Volume of Distribution) | The theoretical volume required to contain the total amount of the drug at the same concentration as it is in the plasma. |

Pharmacodynamic Research Methodologies

Pharmacodynamics focuses on the biochemical and physiological effects of a drug and its mechanism of action.

In Vitro Pharmacodynamic Assays

Receptor Binding Assays : To elucidate the molecular targets of this compound and its analogs, receptor binding assays are essential. These assays measure the affinity of a compound for a specific receptor, transporter, or enzyme. For instance, studies on benzylamine (B48309) derivatives have utilized binding assays to determine their affinity for monoamine transporters like the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov

Functional Assays : Beyond simple binding, functional assays determine the biological consequence of this interaction, i.e., whether the compound acts as an agonist, antagonist, or allosteric modulator. This can involve measuring changes in second messenger levels, enzyme activity, or ion channel conductance in cells engineered to express the target of interest.

In Vivo Pharmacodynamic Models

Animal Models of Disease : The therapeutic efficacy of a compound is assessed in animal models that recapitulate aspects of a human disease. For compounds targeting the central nervous system, this might involve models of depression, anxiety, or substance abuse. nih.gov

Biomarker Analysis : The pharmacological effect of a compound in vivo is often monitored by measuring changes in relevant biomarkers. For example, in studies of benztropine (B127874) analogs, which are structurally related to benzylamines, intracerebral microdialysis has been used to measure extracellular dopamine levels in the brain's nucleus accumbens as a direct indicator of the drug's effect on dopamine reuptake. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : A crucial step in drug development is to establish a relationship between the drug's concentration in the body (PK) and its pharmacological effect (PD). syngeneintl.comfrontiersin.org PK/PD modeling uses mathematical models to describe this relationship. syngeneintl.com For example, an indirect response model might be used to describe a drug's effect on the synthesis or degradation of an endogenous substance, while a sigmoid Emax model can characterize the relationship between drug concentration and a direct physiological response. nih.gov These models are invaluable for predicting the time course of drug effect and for optimizing dosing regimens. nih.govsyngeneintl.comfrontiersin.org The development of predictive PK/PD models is a key objective in the preclinical evaluation of compounds like this compound and its analogs. nih.gov

Applications in Materials Science and Polymer Chemistry

Incorporation into Functional Materials Development

Functional materials are designed to possess specific properties that respond to external stimuli, finding use in areas like energy conversion, electronics, and biomedicine. dartmouth.edu The development of such materials often relies on the incorporation of specific chemical moieties that impart the desired functionality.

The N-(4-chlorobenzyl)ethanamine moiety could be integrated into larger material structures to introduce specific characteristics. The presence of the chlorobenzyl group can influence the material's thermal stability and electronic properties. Furthermore, the secondary amine group provides a site for hydrogen bonding, which can significantly affect the bulk properties of a material, including its rheological characteristics. acs.org While direct studies on N-(4-chlorobenzyl)ethanamine hydrochloride are not prevalent, research on other benzylamine (B48309) derivatives shows their utility in creating advanced composites and nanomaterials by enhancing conductivity and strength within a polymer matrix. sinocurechem.com

Utilization as Monomers or Linkers in Polymer Synthesis

Amines are fundamental building blocks in the synthesis of a wide array of polymers, with their nucleophilic nature driving the polymerization reactions. acs.org Primary and secondary amines are commonly used as monomers for producing polymers like polyamides and polyimines. acs.orgnih.gov

N-(4-chlorobenzyl)ethanamine, as a secondary amine, could theoretically participate in polymerization processes. For instance, it could react with compounds containing two or more electrophilic groups, such as diacyl chlorides or diepoxides, to form a polymer chain. The reactivity of secondary amines is generally lower than that of primary amines, which could be a controlling factor in the polymerization rate. acs.org The resulting polymer would feature the N-(4-chlorobenzyl)ethyl group as a repeating unit, influencing the polymer's solubility, thermal behavior, and mechanical properties.

Recent advancements have focused on the catalytic synthesis of polymers from secondary amines, which allows for the creation of materials with tunable properties due to variable hydrogen bonding. acs.org Such synthetic routes could potentially be adapted for the polymerization of N-(4-chlorobenzyl)ethanamine.

| Polymerization Method | Reactant for Amine | Resulting Polymer Type | Reference |

| Polycondensation | Diacyl Chloride | Polyamide | acs.org |

| Polyaddition | Diepoxide | Poly(amino alcohol) | acs.org |

| Reductive Amination | Dialdehyde/Diketone | Polyamine | nih.gov |

Development of Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule, known as the template. rsc.org This "molecular memory" allows for the highly selective recognition and binding of the target analyte. mdpi.com MIPs are created by polymerizing functional monomers and a cross-linker in the presence of the template molecule. mdpi.com After polymerization, the template is removed, leaving behind specific recognition cavities.

Given its distinct structure, N-(4-chlorobenzyl)ethanamine or its derivatives could be utilized in the context of MIPs in two primary ways:

As a Template: If the goal is to create a sensor or separation medium for N-(4-chlorobenzyl)ethanamine or structurally similar aromatic amines, the compound itself could be used as the template molecule. The choice of functional monomer would be critical, with options like methacrylic acid being common due to its ability to form hydrogen bonds with the amine group of the template. researchgate.netresearchgate.net

As a "Dummy" Template: In cases where the target analyte is expensive, unstable, or unavailable, a structurally similar and inexpensive compound, known as a "dummy" template, can be used. rsc.org N-(4-chlorobenzyl)ethanamine could potentially serve as a dummy template for the imprinting of polymers designed to capture other, more complex, aromatic amines. mdpi.com

The synthesis of MIPs often involves bulk polymerization, where the template, functional monomer, cross-linker, and initiator are mixed in a solvent. mdpi.com The interaction between the template and the functional monomer is crucial for the formation of effective binding sites. nih.gov Computational studies can be employed to predict the strength of this interaction and select the optimal functional monomer. mdpi.com

| MIP Component | Function | Example | Reference |

| Template | The molecule to be recognized. | Aromatic amines | researchgate.net |

| Functional Monomer | Interacts with the template. | Methacrylic Acid (MAA) | mdpi.com |

| Cross-linker | Forms the polymer matrix. | Ethylene Glycol Dimethacrylate (EGDMA) | researchgate.net |

| Initiator | Starts the polymerization. | Azobisisobutyronitrile (AIBN) | mdpi.com |

| Porogen (Solvent) | Creates pores in the polymer. | Toluene, Chloroform | researchgate.net |

Environmental and Toxicological Research Methodologies

Ecotoxicological Assessment Methodologies for Amines

Ecotoxicological assessment is crucial for determining the potential adverse effects of chemical substances on ecosystems. For aromatic amines, which can enter the environment through industrial and pharmaceutical pathways, a tiered approach is often employed to characterize their impact on aquatic and terrestrial organisms. bohrium.comnih.gov Standardized tests, such as those outlined by the OECD, are used to evaluate toxicity across different trophic levels. smithers.com

Key ecotoxicological tests applicable to amines include:

Algal Growth Inhibition Test (OECD 201): This test assesses the effects of a substance on the growth of freshwater algae, which are primary producers in aquatic ecosystems. siesascs.edu.in

Acute Immobilisation Test in Daphnia sp. (OECD 202): This study evaluates the acute toxicity to aquatic invertebrates like Daphnia magna, a key species in freshwater food webs. siesascs.edu.in

Fish Acute Toxicity Test (OECD 203): This methodology determines the concentration of a chemical that is lethal to fish over a short period, providing data on acute toxicity to vertebrates. oecd.orgsiesascs.edu.in

Earthworm Acute Toxicity Test (OECD 207): To assess effects on terrestrial ecosystems, this test exposes earthworms to the chemical in artificial soil to determine its toxicity to soil-dwelling invertebrates. siesascs.edu.in

Activated Sludge Respiration Inhibition Test (OECD 209): This test evaluates the potential impact of a chemical on microorganisms in wastewater treatment plants, which is important for predicting its fate during sewage treatment. siesascs.edu.in

These methodologies form the basis for environmental risk assessment, helping to establish the concentrations at which a compound like N-(4-chlorobenzyl)ethanamine hydrochloride may pose a risk to environmental health.

In Vitro and In Vivo Toxicological Screening Methodologies (excluding specific data)

Toxicological screening methodologies are employed to identify potential hazards to human health. A combination of in vitro (cell-based) and in vivo (animal-based) tests provides a comprehensive profile of a substance's potential toxicity. In recent decades, there has been a significant shift towards using in vitro methods to reduce animal testing, in line with the 3Rs principle (Replacement, Reduction, and Refinement). windows.netoecd.org

In Vitro Methodologies:

In vitro tests use cultured cells or tissues to assess a chemical's potential to cause local toxicity, such as skin or eye irritation, or phototoxicity. These methods are often used as an initial screening step. researchgate.net

Skin Corrosion/Irritation Tests (OECD 431 & 439): These tests use reconstructed human epidermis models to identify chemicals that may cause skin corrosion or irritation. oecd.orgaltex.org

Eye Irritation/Serious Eye Damage Tests (OECD 437 & 492): Assays like the Bovine Corneal Opacity and Permeability (BCOP) test or tests using reconstructed human cornea-like epithelium models are used to predict eye irritation potential. windows.netaltex.org

Phototoxicity Test (OECD 432): The 3T3 Neutral Red Uptake (NRU) assay is an in vitro method to determine the phototoxic potential of a substance when exposed to light. windows.net

Skin Absorption (OECD 428): This in vitro method uses human or animal skin to assess the rate and extent to which a chemical can penetrate the skin. windows.netresearchgate.net

In Vivo Methodologies:

When necessary, in vivo studies are conducted to understand the systemic effects of a chemical on a whole organism. These tests are highly regulated and follow strict ethical guidelines.

Repeated Dose Toxicity Studies (OECD 407 & 408): These studies involve administering the test substance to rodents for 28 or 90 days to evaluate potential long-term health effects and establish a no-observed-adverse-effect level (NOAEL). oecd.org

Reproduction/Developmental Toxicity Screening Test (OECD 421): This is a screening test to investigate potential effects on reproductive function and the development of offspring. oecd.org

Developmental Neurotoxicity Study (OECD 426): This guideline outlines a comprehensive study to assess the potential adverse effects of a substance on the developing nervous system. oecd.org

The table below summarizes key toxicological screening methodologies.

| Toxicological Endpoint | Test Method Type | Common OECD Guideline | Brief Description |

|---|---|---|---|

| Skin Corrosion | In Vitro | OECD 431 | Uses reconstructed human epidermis to identify corrosive potential. oecd.org |

| Skin Irritation | In Vitro | OECD 439 | Uses reconstructed human epidermis to assess irritation potential. oecd.org |

| Eye Irritation | In Vitro | OECD 492 | Employs reconstructed human cornea-like epithelium models. altex.org |

| Systemic Toxicity (28-day) | In Vivo | OECD 407 | Evaluates cumulative effects after repeated oral administration in rodents. oecd.org |

| Developmental Toxicity | In Vivo | OECD 421 | Screens for effects on reproduction and offspring development. oecd.org |

Genotoxicity Research Methodologies (e.g., Ames Test, Chromosomal Aberration Assays)

Genotoxicity testing is a critical component of safety assessment, designed to detect substances that can cause damage to DNA and chromosomes, which may lead to cancer or heritable defects. A standard battery of in vitro tests is typically required to assess the genotoxic potential of a chemical.

Bacterial Reverse Mutation Test (Ames Test - OECD 471):

The Ames test is a widely used initial screening assay for identifying gene mutations. nib.siwikipedia.org

Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). nib.sire-place.be The bacteria are exposed to the test chemical, and if the chemical is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid. re-place.becptclabs.com

Metabolic Activation: Because some chemicals only become mutagenic after being metabolized by the liver, the test is performed both with and without an external metabolic activation system, typically a rat liver fraction called S9 mix. re-place.becptclabs.com

Procedure: The two primary methods are the plate incorporation and the pre-incubation assay. In both, a positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to a negative control. nib.sire-place.be For certain classes of compounds like N-nitrosamines, enhanced testing conditions, such as using hamster liver S9, may be recommended. europa.eu

In Vitro Mammalian Chromosomal Aberration Test (OECD 473):

This assay is designed to identify substances that cause structural damage to chromosomes in mammalian cells. labcorp.comyeditepe.edu.trcriver.com

Principle: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test substance. criver.com The cells are then arrested in the metaphase stage of cell division, harvested, and microscopically examined for chromosomal abnormalities like breaks and exchanges. oecd.orgoecd.org

Metabolic Activation: Similar to the Ames test, this assay is conducted both with and without a metabolic activation system (S9) to account for metabolites that may be clastogenic (chromosome-damaging). criver.com

Evaluation: A substance is considered positive if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural aberrations. labcorp.com

The following table details the key components of these standard genotoxicity assays.

| Methodology | OECD Guideline | Test System | Endpoint Measured | Metabolic Activation |

|---|---|---|---|---|

| Ames Test | OECD 471 | S. typhimurium, E. coli strains nib.si | Gene mutations (reversions) re-place.be | With and without S9 mix cptclabs.com |

| Chromosomal Aberration Test | OECD 473 | Cultured mammalian cells (e.g., CHO, human lymphocytes) criver.com | Structural chromosome damage (breaks, exchanges) labcorp.com | With and without S9 mix criver.com |

Fate and Transport Studies in Environmental Matrices (Methodological Focus)

Understanding the environmental fate and transport of a chemical is essential for predicting its distribution, persistence, and potential for exposure in various environmental compartments like soil, water, and air. cdc.govnih.gov These studies investigate processes such as degradation, sorption, and mobility. tandfonline.com

Biodegradation Studies (OECD 301 Series):

These tests assess the readiness of a chemical to be broken down by microorganisms. nih.gov A substance is considered "readily biodegradable" if it meets specific degradation criteria within a 28-day period, suggesting it will not persist in the environment. contractlaboratory.com

CO₂ Evolution Test (OECD 301B): Also known as the Modified Sturm Test, this method measures the carbon dioxide produced by microbial respiration as the test substance is degraded. It is suitable for water-soluble, non-volatile chemicals. microbe-investigations.com

Closed Bottle Test (OECD 301D): This test measures the depletion of dissolved oxygen in sealed bottles containing the chemical and a microbial inoculum. It is often used for volatile substances. microbe-investigations.com

Manometric Respirometry Test (OECD 301F): This method determines the oxygen uptake by microorganisms degrading the test substance in a closed respirometer. aropha.com

Adsorption/Desorption Studies (OECD 106):

This methodology, known as the Batch Equilibrium Method, is used to determine a chemical's tendency to bind to soil and sediment particles. situbiosciences.comoecd.org

Principle: A solution of the test substance is mixed with a sample of soil or sediment. After reaching equilibrium, the concentration of the substance remaining in the solution is measured. The amount adsorbed to the solid phase is calculated by difference. york.ac.uktandfonline.com

Key Parameters: The study yields the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). A high Koc value indicates a strong tendency to bind to soil, suggesting lower mobility in the environment. situbiosciences.com

Procedure: The test is typically conducted using several different soil types to understand how properties like organic carbon content and pH influence adsorption. ibacon.com

These studies provide critical data for environmental modeling and risk assessment, helping to predict whether a compound is likely to leach into groundwater, run off into surface waters, or persist in the soil. mdpi.com

Historical Context and Patent Landscape in Chemical Research

Historical Development of Substituted Benzylamines and Ethanamines in Chemical Literature

The development of substituted benzylamines and ethanamines is deeply rooted in the broader history of amine synthesis, a cornerstone of organic chemistry. These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products, driving continuous innovation in their synthetic methodologies.

Historically, the synthesis of N-substituted benzylamines has been a focus of extensive research. Early methods often involved the direct alkylation of ammonia (B1221849) or primary amines with benzyl (B1604629) halides. However, these approaches were frequently plagued by a lack of selectivity, leading to the formation of mixtures of primary, secondary, and tertiary amines, which necessitated challenging purification procedures.

A significant advancement in the controlled synthesis of substituted benzylamines came with the development of reductive amination. This powerful and versatile method involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. The Leuckart reaction, first described in the 19th century, represents an early example of reductive amination, utilizing formamide (B127407) or its derivatives as both the amine source and the reducing agent. While historically significant, the classical Leuckart reaction often required harsh conditions and long reaction times.

Over the years, numerous modifications and more efficient reducing agents have been introduced to overcome the limitations of earlier methods. The use of selective reducing agents like sodium borohydride (B1222165) (NaBH₄) and, more specifically, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), revolutionized reductive amination. These reagents allow for the "direct" or "one-pot" synthesis where the carbonyl compound, amine, and reducing agent are combined, as they selectively reduce the imine intermediate in the presence of the starting carbonyl group. This has become one of the most general and widely used methods for preparing substituted amines.

The synthesis of ethanamines, or ethylamines, has a parallel history, with large-scale industrial production typically achieved by the reaction of ethanol (B145695) with ammonia over an oxide catalyst. google.com For more specialized, substituted ethanamine derivatives, methods analogous to those for benzylamines, including reductive amination and alkylation, are commonly employed. The combination of a benzyl group with an ethanamine moiety, as seen in N-benzyl ethanamine derivatives, creates a structural scaffold that has been extensively explored in medicinal chemistry. For instance, N-benzylphenethylamines have been investigated for their activity at serotonin (B10506) receptors.

The continuous refinement of these synthetic strategies has enabled chemists to design and construct increasingly complex molecules containing substituted benzylamine (B48309) and ethanamine cores with high degrees of control over their structure and stereochemistry.

Analysis of Patent Literature for Synthesis and Application of N-(4-chlorobenzyl)ethanamine Hydrochloride

An analysis of the patent landscape reveals a significant interest in the broader class of substituted benzylamines and N-arylbenzylamine derivatives for a wide range of applications, particularly in the pharmaceutical industry. However, a specific patent solely detailing the synthesis and application of this compound (CAS Number: 102236-18-0) is not readily found in major patent databases. bldpharm.com This suggests that the compound may be a research chemical, an intermediate in the synthesis of other patented compounds, or fall within the scope of broader patent claims without being individually highlighted.

The patent literature is rich with examples of structurally related compounds, providing insight into the likely synthetic routes and potential applications for this compound. Patents frequently describe the synthesis of N-substituted benzylamines via reductive amination of a substituted benzaldehyde (B42025) with a primary amine or by the alkylation of an amine with a substituted benzyl halide. For instance, the synthesis of 4-chlorobenzylamine (B54526), a key precursor, is described in patents, often involving the reaction of 4-chlorobenzyl chloride with ammonia. chemicalbook.com

Patents for related compounds highlight the diverse therapeutic areas where this structural motif is of interest. For example, U.S. Patent US-8791100-B2 describes substituted aryl-benzylamine compounds for use as pharmaceuticals, though it does not specifically name this compound. sigmaaldrich.com Similarly, other patents disclose the use of substituted benzylamines as intermediates in the synthesis of compounds for treating conditions ranging from cancer to inflammatory diseases. The synthesis of related structures, such as N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives, has been developed using methods like the Leuckart reaction. researchgate.net

The hydrochloride salt form is commonly used in pharmaceuticals to improve the solubility and stability of amine-containing active ingredients. A French patent, FR2614619A1, describes a process for preparing the hydrochloride salt of a related compound, N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine, which is an intermediate in the synthesis of a medicament. google.com This process involves reacting the free base with hydrochloric acid. A similar procedure would be applicable for the preparation of this compound.

Emerging Research Avenues and Future Perspectives for N 4 Chlorobenzyl Ethanamine Hydrochloride

Integration of Artificial Intelligence and Machine Learning in Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.gov For N-(4-chlorobenzyl)ethanamine hydrochloride, these computational tools offer a powerful lens through which to predict its properties, guide its development, and uncover its therapeutic potential.

Furthermore, AI is becoming instrumental in the de novo design of novel psychoactive substances and other therapeutic agents. mdpi.com Generative models can propose structural modifications to the N-(4-chlorobenzyl)ethanamine scaffold to enhance desired properties or mitigate unwanted side effects. This computational-first approach can streamline the synthesis of new derivatives with optimized characteristics.

Table 1: Potential Applications of AI/ML in the Research of this compound

| Research Area | Application of AI/ML | Potential Outcome |

| Pharmacology Prediction | Quantitative Structure-Activity Relationship (QSAR) modeling | Prediction of biological activity and potential targets. |

| Toxicity Assessment | Predictive toxicology models | Early identification of potential adverse effects. |

| Drug Metabolism and Pharmacokinetics (DMPK) | In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction | Estimation of how the compound will behave in a biological system. nih.govnih.gov |

| Novel Analogue Design | Generative deep learning models | Design of new molecules with improved therapeutic profiles. mdpi.com |

Exploration of Novel Synthetic Methodologies

The synthesis of this compound and its derivatives can be significantly advanced by exploring novel synthetic methodologies. Traditional synthetic routes can often be inefficient, costly, and generate significant waste. Modern organic chemistry, however, offers a toolkit of innovative approaches to overcome these challenges.

One promising area is the development of more efficient catalytic systems for the synthesis of N-substituted amines. For instance, iron-catalyzed reductive amination of carbonyl derivatives has been shown to be an effective method for producing cyclic amines and could be adapted for the synthesis of linear amines like N-(4-chlorobenzyl)ethanamine. researchgate.net Such methods often offer higher yields, milder reaction conditions, and are more environmentally friendly.

Identification of Undiscovered Biological Targets

A crucial aspect of future research on this compound will be the identification of its biological targets. Given its structural similarity to phenethylamines and amphetamines, it is plausible that it interacts with monoamine systems in the brain. frontiersin.orgnih.govwikipedia.org However, its precise receptor interaction profile remains to be elucidated.

In silico target prediction represents a powerful first step in this process. By comparing the three-dimensional structure of the compound to databases of known protein binding sites, computational models can generate a list of potential biological targets. researchgate.netmdpi.com This can help to focus experimental efforts on the most likely candidates.

Phenotypic screening is another valuable approach. This involves testing the compound in a variety of cell-based or whole-organism assays that measure a range of physiological responses. enamine.net This method does not require prior knowledge of the compound's target and can uncover unexpected biological activities. Once a phenotypic effect is identified, a variety of techniques, collectively known as target deconvolution, can be employed to identify the responsible protein or pathway.

Finally, comprehensive receptor profiling studies will be essential. This involves systematically testing the binding affinity and functional activity of this compound at a wide range of receptors, transporters, and enzymes, particularly those within the central nervous system. frontiersin.orgnih.gov This will provide a detailed understanding of its pharmacological mechanism of action.

Table 2: Potential Biological Targets for this compound Based on Structural Analogs

| Target Class | Specific Examples | Potential Effect |

| Serotonin (B10506) Receptors | 5-HT2A, 5-HT2C | Modulation of mood, perception, and cognition. frontiersin.orgnih.gov |

| Dopamine (B1211576) Transporter | DAT | Alteration of dopamine levels, potentially affecting reward and motor control. |

| Norepinephrine (B1679862) Transporter | NET | Influence on norepinephrine signaling, related to alertness and arousal. |

| Trace Amine-Associated Receptors | TAAR1 | Modulation of monoaminergic systems. frontiersin.orgnih.gov |

Multi-Disciplinary Research Collaborations and Approaches

The complexity of modern chemical and pharmaceutical research necessitates a multi-disciplinary approach. The future development of this compound will be significantly enhanced by collaborations between experts in various fields.

Public-private partnerships (PPPs) and consortia are becoming increasingly common in the drug discovery landscape. fda.gov These collaborations bring together academic researchers, pharmaceutical companies, and government organizations, each contributing their unique expertise and resources. acs.orgnih.gov For a compound like this compound, such a partnership could facilitate everything from basic chemical synthesis to preclinical and clinical development. nih.govjohnshopkins.edu